![molecular formula C15H12F2N4O2 B2429500 N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775470-97-7](/img/structure/B2429500.png)
N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a chemical compound . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The C–C bond lengths in aromatic rings are in the normal range of 1.352 (5)-1.435 (5) Å, which is characteristic of delocalized aromatic rings .Aplicaciones Científicas De Investigación
Structural and Synthetic Insights
N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound with a structure related to quinoxaline and pyrazine derivatives. Quinoxalines are benzopyrazines with various applications, including use as dyes, pharmaceuticals, and antibiotics. Their synthesis involves the condensation of ortho-diamines with 1,2-diketones, and their derivatives have antitumoral properties and applications as catalyst ligands (Pareek & Kishor, 2015). Pyrazine derivatives are known for their diverse pharmacological properties, which have prompted increasing research interest, especially for their antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, arteriosclerosis treatment, and antiviral effects (Ferreira & Kaiser, 2012).
Catalytic and Drug Development Applications
Heterocyclic N-oxide derivatives, including pyrazine derivatives, play a significant role in organic synthesis, catalysis, and drug development due to their versatility as synthetic intermediates and their biological importance. These compounds have been employed in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Role in Food Industry and Synthesis
In the food industry, pyrazines contribute to the flavor profile of various products. They are synthesized through the Maillard reaction, an important process for developing flavors during food processing. The control of pyrazines generation is crucial, as it involves promoting their formation for flavor enhancement while minimizing the generation of harmful by-products (Yu et al., 2021). Pyrazoles, another derivative, are used as synthons in organic synthesis and exhibit biological activities like anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties (Dar & Shamsuzzaman, 2015).
Potential in Energetic Materials
High-nitrogen azine energetic materials, including pyrazine derivatives, have gained attention in energy material research. These compounds exhibit significant potential in improving the burning rate and reducing the characteristic signal in propellants, reducing sensitivity and enhancing detonation performance in mixed explosives, and increasing gas content in gas generators (Yongjin & Shuhong, 2019).
Direcciones Futuras
Given the wide range of biological activities related to the pyrrolopyrazine scaffold, this structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O2/c1-8-7-21-13(15(23)19-8)5-12(20-21)14(22)18-6-9-2-3-10(16)4-11(9)17/h2-5,7H,6H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNDVCCUMFKLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

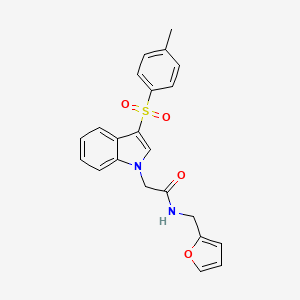
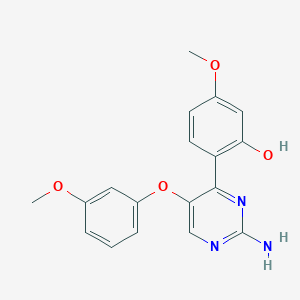
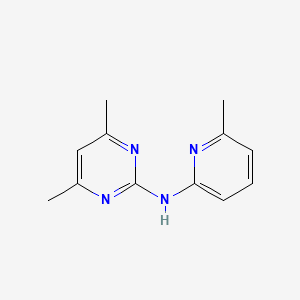
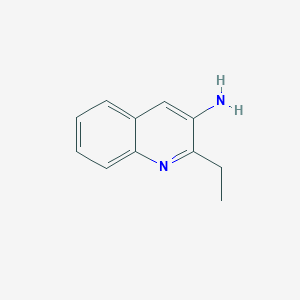
![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one](/img/structure/B2429426.png)

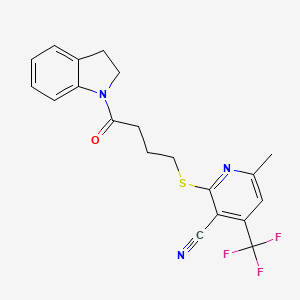
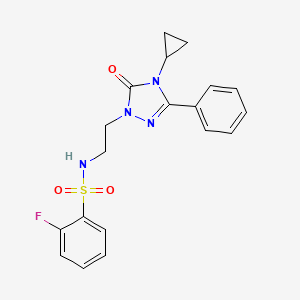
![3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea](/img/structure/B2429431.png)
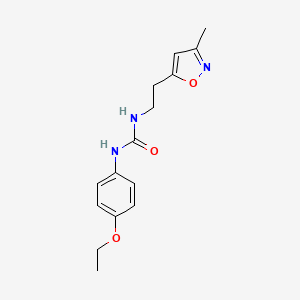
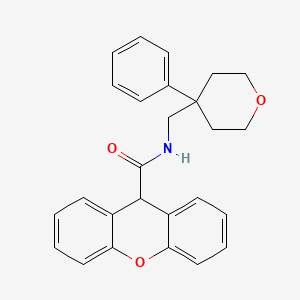
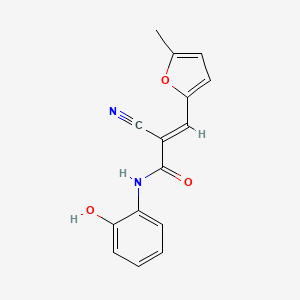

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2429440.png)